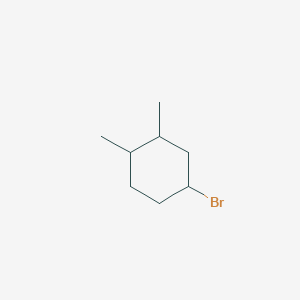

4-Bromo-1,2-dimethylcyclohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H15Br |

|---|---|

Molecular Weight |

191.11 g/mol |

IUPAC Name |

4-bromo-1,2-dimethylcyclohexane |

InChI |

InChI=1S/C8H15Br/c1-6-3-4-8(9)5-7(6)2/h6-8H,3-5H2,1-2H3 |

InChI Key |

OXCPCCLGUDBVKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1C)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-1,2-dimethylcyclohexane from 1,2-dimethylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-1,2-dimethylcyclohexane from 1,2-dimethylcyclohexene (B155917). The core of this transformation lies in the electrophilic addition of hydrogen bromide (HBr) across the double bond of the cyclic alkene. This document details the underlying reaction mechanism, stereochemical considerations, and provides a generalized experimental protocol based on established chemical principles.

Reaction Overview and Stereochemistry

The synthesis of this compound from 1,2-dimethylcyclohexene is achieved through the hydrobromination of the alkene. The regioselectivity of this reaction is not a factor due to the symmetrical nature of the double bond. However, the stereochemistry of the addition is a critical aspect of this synthesis.

The seminal work by Hammond and Nevitt in 1954 demonstrated that the addition of hydrogen bromide to 1,2-dimethylcyclohexene in a non-polar solvent such as pentane (B18724) proceeds via a trans-addition mechanism.[1] This stereospecific outcome suggests a mechanism that avoids a freely rotating carbocation intermediate, which would likely lead to a mixture of cis and trans isomers. The prevailing mechanism involves the formation of a bridged bromonium ion intermediate, which is then attacked by the bromide ion from the opposite face, resulting in the exclusive formation of the trans product. In contrast, conducting the reaction in a polar, protic solvent could lead to the formation of a more stable tertiary carbocation, potentially resulting in a mixture of stereoisomers.

Reaction Pathways

Two primary pathways can be considered for the hydrobromination of alkenes: the ionic (Markovnikov) addition and the free-radical (anti-Markovnikov) addition.

Ionic Addition (Markovnikov Addition)

In the absence of radical initiators, the reaction proceeds through an ionic mechanism. The electrophilic HBr is attacked by the nucleophilic π-bond of the alkene, leading to the formation of a carbocation intermediate. Due to the symmetry of 1,2-dimethylcyclohexene, the initial protonation can occur at either carbon of the double bond, leading to the same tertiary carbocation. Subsequent attack by the bromide ion yields the product. As established by Hammond and Nevitt, this addition occurs with trans stereoselectivity in non-polar solvents.

dot

References

Conformational Landscape of 4-Bromo-1,2-dimethylcyclohexane: An In-depth Stereoisomeric Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The conformational preference of substituted cyclohexanes is a cornerstone of stereochemistry, profoundly influencing molecular geometry, stability, and reactivity. For molecules in medicinal chemistry and drug development, understanding the three-dimensional structure and energetic landscape of different stereoisomers is critical for predicting binding affinity, metabolic stability, and overall pharmacological activity. This technical guide provides a comprehensive conformational analysis of the stereoisomers of 4-Bromo-1,2-dimethylcyclohexane, a trisubstituted cyclohexane (B81311) with significant structural complexity.

This document outlines the systematic identification of all possible stereoisomers, a quantitative analysis of their conformational equilibria based on established A-values, and detailed experimental and computational protocols for determining these properties.

Identification of Stereoisomers

This compound possesses three chiral centers at carbons C1, C2, and C4. This gives rise to a maximum of 2³ = 8 possible stereoisomers, which exist as four pairs of enantiomers. For the purpose of conformational analysis, we will examine one enantiomer from each of the four unique diastereomeric pairs. The diastereomers are defined by the relative stereochemistry (cis or trans) of the three substituents.

The four diastereomers to be analyzed are:

-

cis-1,2-dimethyl-trans-4-bromo-cyclohexane

-

cis-1,2-dimethyl-cis-4-bromo-cyclohexane

-

trans-1,2-dimethyl-cis-4-bromo-cyclohexane

-

trans-1,2-dimethyl-trans-4-bromo-cyclohexane

Quantitative Conformational Analysis

The relative stability of cyclohexane chair conformations is primarily dictated by steric strain, particularly the destabilizing 1,3-diaxial interactions. The energetic cost of placing a substituent in an axial position is quantified by its A-value. Additionally, gauche interactions between substituents on adjacent carbons contribute to the overall strain energy.

The analysis of each diastereomer involves drawing the two possible chair conformations, identifying the positions (axial or equatorial) of the substituents, and calculating the total steric strain for each conformer. The energy difference (ΔG°) between the two conformers determines their relative populations at equilibrium.

Table 1: Conformational Strain Energy Values

| Interaction Type | Substituent(s) | Strain Energy (kcal/mol) |

| 1,3-Diaxial Interaction | Methyl (CH₃) vs. H | 0.9 |

| 1,3-Diaxial Interaction | Bromo (Br) vs. H | 0.2 |

| Gauche Interaction | CH₃ vs. CH₃ | 0.9 |

Table 2: Conformational Analysis of this compound Diastereomers

| Diastereomer | Conformer | Axial Substituents | Total Strain Energy (kcal/mol) | ΔG° (kcal/mol) | More Stable Conformer |

| cis-1,2-dimethyl-trans-4-bromo | A | C1-CH₃, C4-Br | 2 * (CH₃-H) + 2 * (Br-H) = 2.2 | 1.3 | B |

| B (Flipped) | C2-CH₃ | 2 * (CH₃-H) + Gauche (CH₃/CH₃) = 2.7 | |||

| cis-1,2-dimethyl-cis-4-bromo | A | C1-CH₃ | 2 * (CH₃-H) + Gauche (CH₃/CH₃) = 2.7 | 0.7 | B |

| B (Flipped) | C2-CH₃, C4-Br | 2 * (CH₃-H) + 2 * (Br-H) = 2.2 | |||

| trans-1,2-dimethyl-cis-4-bromo | A | C1-CH₃, C2-CH₃ | 4 * (CH₃-H) = 3.6 | 3.2 | B |

| B (Flipped) | C4-Br | 2 * (Br-H) = 0.4 | |||

| trans-1,2-dimethyl-trans-4-bromo | A | C1-CH₃, C2-CH₃, C4-Br | 4 * (CH₃-H) + 2 * (Br-H) = 4.0 | 3.1 | B |

| B (Flipped) | None | Gauche (CH₃/CH₃) = 0.9 |

Experimental and Computational Methodologies

Experimental Protocol: Low-Temperature NMR Spectroscopy

Variable-temperature Nuclear Magnetic Resonance (VT-NMR) is a powerful technique to experimentally determine the populations of conformers in solution.

Objective: To "freeze out" the chair-chair interconversion on the NMR timescale to observe and quantify the signals corresponding to each conformer.

Methodology:

-

Sample Preparation: Dissolve a pure sample of the this compound stereoisomer in a suitable low-freezing point solvent (e.g., deuterated chloroform, CDCl₃, or deuterated methylene (B1212753) chloride, CD₂Cl₂).

-

Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). At this temperature, rapid ring flipping will result in a time-averaged spectrum where signals for axial and equatorial protons are merged.

-

Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments (e.g., 10 K).

-

Coalescence and Signal Resolution: As the temperature decreases, the rate of chair flipping slows. The broad, averaged signals will first undergo coalescence (the point of maximum broadening) and then resolve into separate, sharp signals for each distinct conformer.

-

Data Acquisition at Low Temperature: Continue to lower the temperature until the signals for the two chair conformers are well-resolved and sharp (typically below -60 °C).

-

Integration and Population Analysis: Carefully integrate the signals corresponding to specific protons in each of the two conformers. The ratio of the integrals directly corresponds to the population ratio of the conformers at that temperature.

-

Thermodynamic Calculation: Use the equilibrium constant (K_eq = [major conformer]/[minor conformer]) to calculate the Gibbs free energy difference (ΔG°) between the conformers using the equation: ΔG° = -RTln(K_eq).

Computational Protocol: Quantum Mechanical Calculations

Computational chemistry offers a robust theoretical approach to determine the relative energies of conformers.

Objective: To calculate the optimized geometries and relative Gibbs free energies of the two chair conformations for a given stereoisomer.

Methodology:

-

Initial Structure Generation: Build 3D models of both chair conformations for the chosen stereoisomer of this compound using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization for each conformer to locate the local energy minimum on the potential energy surface. A common and reliable method is Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d) or larger).[1]

-

Frequency Calculation: Conduct a frequency calculation on each optimized geometry. This step serves two purposes:

-

It confirms that the structure is a true energy minimum (no imaginary frequencies).

-

It provides thermodynamic data, including the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.[1]

-

-

Energy Calculation: The total Gibbs free energy for each conformer is obtained from the output of the frequency calculation.

-

Relative Energy Determination: The energy difference (ΔG°) between the two conformers is calculated by subtracting the Gibbs free energy of the more stable conformer from that of the less stable one. This value can be directly compared with experimental results.

Visualized Workflows

The following diagrams illustrate the logical and experimental workflows involved in the conformational analysis of substituted cyclohexanes.

References

cis-4-Bromo-1,2-dimethylcyclohexane chair conformation stability

An In-depth Technical Guide on the Chair Conformation Stability of cis-4-Bromo-1,2-dimethylcyclohexane

Introduction

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, profoundly influencing the physical, chemical, and biological properties of molecules. For researchers and professionals in drug development, a deep understanding of the conformational preferences of cyclic molecules is paramount for designing compounds with specific spatial arrangements that can lead to desired therapeutic effects. This technical guide provides a detailed analysis of the chair conformation stability of cis-4-Bromo-1,2-dimethylcyclohexane, integrating quantitative data, experimental methodologies, and visual representations to offer a comprehensive overview for scientists and researchers.

The stability of a particular chair conformation is primarily dictated by the steric interactions between its substituents. The two main types of destabilizing interactions are 1,3-diaxial interactions and gauche interactions. In cis-4-Bromo-1,2-dimethylcyclohexane, the interplay between the two methyl groups and the bromo substituent leads to two distinct chair conformers with different energy levels. This guide will dissect these interactions to determine the more stable conformation.

Quantitative Data on Steric Interactions

The preference for a substituent to occupy an equatorial position over an axial one is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG) between the two conformers of a monosubstituted cyclohexane (B81311). Larger A-values indicate a greater steric demand and a stronger preference for the equatorial position.[1][2]

| Substituent | A-value (kcal/mol) | A-value (kJ/mol) |

| Methyl (-CH₃) | ~1.75 | ~7.3 |

| Bromo (-Br) | ~0.43 | ~1.8 |

Note: A-values can vary slightly depending on the experimental conditions and the solvent used.[1]

In addition to the 1,3-diaxial strain quantified by A-values, gauche interactions between adjacent substituents also contribute to the overall steric strain of a conformer. For cis-1,2-dimethylcyclohexane, the gauche interaction between the two methyl groups adds approximately 0.9 kcal/mol (3.8 kJ/mol) of strain.[3][4][5]

Conformational Analysis of cis-4-Bromo-1,2-dimethylcyclohexane

The cis configuration of the 1,2-dimethyl groups dictates that in a chair conformation, one methyl group must be in an axial position while the other is in an equatorial position.[3][4][6] The bromine atom at the 4-position can be either axial or equatorial. The interconversion between the two chair forms, known as a ring flip, will change the axial/equatorial positions of all substituents.

Let's analyze the two possible chair conformations for cis-4-Bromo-1,2-dimethylcyclohexane:

Conformer I:

-

C1-Methyl: Axial

-

C2-Methyl: Equatorial

-

C4-Bromo: Axial

Conformer II:

-

C1-Methyl: Equatorial

-

C2-Methyl: Axial

-

C4-Bromo: Equatorial

To determine the relative stability, we must sum the steric strain energies for each conformer.

Strain Energy Calculation for Conformer I:

-

1,3-diaxial interaction (C1-Methyl): The axial methyl group at C1 interacts with the axial hydrogens at C3 and C5. This introduces a steric strain of approximately 1.75 kcal/mol.

-

1,3-diaxial interaction (C4-Bromo): The axial bromo group at C4 interacts with the axial hydrogens at C2 and C6. This adds a strain of about 0.43 kcal/mol. The longer carbon-bromine bond, compared to a carbon-carbon bond, results in a smaller 1,3-diaxial interaction for bromine than for a methyl group.[1]

-

Gauche interaction (C1-Methyl and C2-Methyl): The vicinal methyl groups have a gauche relationship, contributing about 0.9 kcal/mol of strain.

Total Strain for Conformer I ≈ 1.75 kcal/mol + 0.43 kcal/mol + 0.9 kcal/mol = 3.08 kcal/mol

Strain Energy Calculation for Conformer II:

-

1,3-diaxial interaction (C2-Methyl): The axial methyl group at C2 interacts with the axial hydrogens at C4 and C6, resulting in a steric strain of about 1.75 kcal/mol.

-

Gauche interaction (C1-Methyl and C2-Methyl): The gauche interaction between the methyl groups remains, adding approximately 0.9 kcal/mol of strain.

-

The equatorial bromo group at C4 does not introduce any significant 1,3-diaxial strain.

Total Strain for Conformer II ≈ 1.75 kcal/mol + 0.9 kcal/mol = 2.65 kcal/mol

Based on these calculations, Conformer II is more stable than Conformer I by approximately 0.43 kcal/mol (3.08 - 2.65 kcal/mol), which is equal to the A-value of the bromine substituent. The equilibrium will therefore favor the conformation where the bromine atom is in the equatorial position.

Visualization of the Conformational Equilibrium

The equilibrium between the two chair conformations of cis-4-Bromo-1,2-dimethylcyclohexane can be visualized using the following logical diagram.

Experimental Protocols for Determining Conformational Stability

The relative stability of cyclohexane conformers can be experimentally determined using various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being one of the most powerful methods.[7]

Low-Temperature NMR Spectroscopy

Objective: To determine the equilibrium constant and the free energy difference (ΔG) between the two chair conformers.

Methodology:

-

Sample Preparation: A solution of cis-4-Bromo-1,2-dimethylcyclohexane is prepared in a suitable deuterated solvent that has a low freezing point (e.g., deuterated chloroform, CDCl₃, or deuterated dichloromethane, CD₂Cl₂).

-

Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used.

-

Data Acquisition:

-

¹H NMR spectra are recorded at room temperature. At this temperature, the chair-chair interconversion is rapid on the NMR timescale, resulting in a time-averaged spectrum where each proton gives a single, averaged signal.

-

The temperature of the sample is gradually lowered. As the temperature decreases, the rate of the ring flip slows down.

-

At a sufficiently low temperature (the coalescence temperature), the single peak for a given proton will broaden.

-

Below the coalescence temperature, the ring flip becomes slow enough on the NMR timescale that the signals for the axial and equatorial protons of each conformer can be resolved as separate peaks.[8][9][10]

-

-

Data Analysis:

-

By integrating the areas of the corresponding peaks for each conformer in the low-temperature spectrum, the relative populations of the two conformers can be determined.

-

The equilibrium constant (K_eq) is calculated as the ratio of the more stable conformer to the less stable one.

-

The Gibbs free energy difference (ΔG) between the conformers is then calculated using the equation: ΔG = -RT ln(K_eq) , where R is the gas constant and T is the temperature in Kelvin.

-

The following workflow illustrates the experimental process for determining conformational equilibrium using NMR.

Conclusion

The conformational stability of cis-4-Bromo-1,2-dimethylcyclohexane is governed by a balance of steric interactions. Through the analysis of 1,3-diaxial and gauche interactions, it is determined that the chair conformation with the bromine atom in the equatorial position (Conformer II) is the more stable of the two. The energy difference between the two conformers is approximately 0.43 kcal/mol, primarily due to the A-value of the bromine substituent. This theoretical analysis can be experimentally verified using low-temperature NMR spectroscopy, which allows for the direct observation and quantification of the individual conformers at equilibrium. This detailed understanding of conformational preferences is crucial for predicting the behavior and properties of substituted cyclohexanes in various chemical and biological systems.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2.15 Conformations of Disubstituted Cyclohexanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 7. Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]

- 8. Video: ¹H NMR of Conformationally Flexible Molecules: Variable-Temperature NMR [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Conformational Equilibrium of trans-4-Bromo-1,2-dimethylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the conformational equilibrium of trans-4-Bromo-1,2-dimethylcyclohexane, focusing on the energetic preference for the axial versus equatorial position of the bromine substituent. By examining the interplay of steric and electronic factors, this document provides a comprehensive analysis supported by quantitative data from analogous systems, detailed experimental and computational methodologies, and visual representations of the underlying chemical principles.

Introduction: Conformational Isomerism in Substituted Cyclohexanes

The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct spatial orientations: axial and equatorial. Through a process known as ring inversion, these positions interconvert. For monosubstituted cyclohexanes, the equatorial position is generally favored to alleviate steric strain arising from 1,3-diaxial interactions.[1][2] In disubstituted systems, such as trans-4-Bromo-1,2-dimethylcyclohexane, the conformational equilibrium is dictated by the energetic contributions of both substituents.

The trans configuration of 4-Bromo-1,2-dimethylcyclohexane can exist as two primary chair conformers: one with both the C1-methyl and C4-bromo groups in equatorial positions (diequatorial) and, after a ring flip, another with both groups in axial positions (diaxial). The relative stability of these conformers determines the conformational equilibrium of the molecule.

Quantitative Analysis of Conformational Energies

The preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the change in Gibbs free energy (ΔG°) for the equatorial to axial conformational change.[3][4] Larger A-values indicate a stronger preference for the equatorial position.

Table 1: A-Values for Methyl and Bromo Substituents

| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) |

| Methyl (-CH₃) | 1.74 - 1.80 | 7.28 - 7.53 |

| Bromo (-Br) | 0.38 - 0.59 | 1.59 - 2.47 |

Note: The range in A-values reflects variations in experimental conditions and determination methods.[5][6][7]

In the diaxial conformer of trans-4-Bromo-1,2-dimethylcyclohexane, both the methyl group and the bromine atom would experience significant 1,3-diaxial interactions with the axial hydrogens on the same face of the ring. The diequatorial conformer largely avoids these destabilizing interactions.

For a qualitative understanding, we can approximate the energy difference between the two conformers by summing the A-values of the substituents. This approach, however, does not account for potential gauche interactions between the substituents in the diequatorial conformer or any additional transannular interactions.

For a more accurate estimation, we can analyze the steric interactions in each conformer:

-

Diequatorial Conformer: This conformer is expected to be the most stable. The primary destabilizing interaction is a gauche interaction between the equatorial methyl group at C1 and the equatorial bromine at C2.

-

Diaxial Conformer: This conformer is significantly destabilized by multiple 1,3-diaxial interactions. The axial methyl group at C1 interacts with the axial hydrogens at C3 and C5. The axial bromine atom at C4 interacts with the axial hydrogens at C2 and C6.

Based on the A-values, the diaxial conformer would be destabilized by approximately the sum of the A-values of a methyl group and a bromine atom, placing the equilibrium strongly in favor of the diequatorial conformer.

Experimental Determination of Conformational Equilibrium

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique used to quantify the ratio of conformers in solution.[8][9] By cooling the sample, the rate of ring inversion can be slowed to the NMR timescale, allowing for the observation of distinct signals for each conformer.

Experimental Protocol: Low-Temperature NMR Spectroscopy

-

Sample Preparation: A solution of high-purity trans-4-Bromo-1,2-dimethylcyclohexane is prepared in a deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform (B151607) (CDCl₃) or toluene-d₈).[8] The concentration should be optimized for signal-to-noise ratio.

-

Spectrometer Setup: A high-field NMR spectrometer equipped with a variable temperature probe is required. The spectrometer is tuned and locked on the deuterium (B1214612) signal of the solvent.

-

Initial Spectrum: A proton (¹H) NMR spectrum is acquired at ambient temperature (e.g., 298 K). At this temperature, rapid ring inversion leads to averaged signals for the axial and equatorial protons.

-

Low-Temperature Measurements: The sample is cooled incrementally (e.g., in 10 K steps) within the NMR probe. ¹H NMR spectra are acquired at each temperature.

-

Coalescence and Signal Resolution: As the temperature is lowered, the rate of ring inversion decreases. The averaged signals will broaden, coalesce, and eventually resolve into separate sets of signals corresponding to the individual diaxial and diequatorial conformers.

-

Signal Integration: At a temperature where the signals for the two conformers are sharp and well-resolved (typically below -60 °C), the integrals of specific, non-overlapping proton signals for each conformer are measured. Protons on the carbons bearing the substituents are often ideal for this purpose.[10]

-

Equilibrium Constant (K) Calculation: The ratio of the integrals directly corresponds to the population ratio of the two conformers. The equilibrium constant (K) is calculated as: K = [Diequatorial Conformer] / [Diaxial Conformer]

-

Gibbs Free Energy (ΔG°) Calculation: The difference in Gibbs free energy between the two conformers is then calculated using the following equation: ΔG° = -RT ln(K) where R is the gas constant (8.314 J/mol·K) and T is the temperature in Kelvin at which the measurements were taken.

Computational Chemistry Methods

Ab initio and Density Functional Theory (DFT) calculations are powerful tools for modeling the structures and energies of different conformers.[5] These methods can provide detailed insights into the conformational landscape and corroborate experimental findings.

Computational Protocol: Ab Initio Calculations

-

Structure Building: The 3D structures of both the diequatorial and diaxial chair conformers of trans-4-Bromo-1,2-dimethylcyclohexane are built using a molecular modeling software.

-

Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. This is typically performed using a suitable level of theory and basis set, for example, DFT with the B3LYP functional and a 6-31G(d) basis set.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Calculation: The total electronic energies of the optimized conformers are calculated. The relative energy difference (ΔE) is the difference between the total energies of the diaxial and diequatorial conformers.

-

Gibbs Free Energy (ΔG) Calculation: The Gibbs free energy of each conformer is calculated by adding the thermal corrections to the electronic energy. The difference in Gibbs free energy (ΔG) between the two conformers provides a theoretical prediction of the conformational equilibrium.

Visualizing the Conformational Equilibrium and Analysis Workflow

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Conformational equilibrium of trans-4-Bromo-1,2-dimethylcyclohexane.

Caption: Workflow for the conformational analysis of trans-4-Bromo-1,2-dimethylcyclohexane.

Conclusion

The conformational equilibrium of trans-4-Bromo-1,2-dimethylcyclohexane is strongly dominated by the diequatorial conformer. This preference is driven by the minimization of steric strain, specifically the avoidance of significant 1,3-diaxial interactions that would be present in the diaxial conformer. Quantitative estimation based on the A-values of the methyl and bromo substituents suggests a substantial energy difference favoring the diequatorial form. The precise determination of this energy difference can be achieved through a combination of low-temperature NMR spectroscopy and high-level ab initio or DFT calculations. The methodologies outlined in this guide provide a robust framework for the detailed conformational analysis of this and other substituted cyclohexane systems, which is of critical importance in the rational design of molecules in drug discovery and development.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. ijert.org [ijert.org]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ijert.org [ijert.org]

physical and chemical properties of 4-Bromo-1,2-dimethylcyclohexane

An In-depth Technical Guide to 4-Bromo-1,2-dimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and stereochemical properties of this compound (C₈H₁₅Br). The document covers key identifiers, computed physical data, characteristic chemical reactivity including substitution and elimination pathways, and a detailed analysis of its complex stereoisomerism. Representative experimental protocols for synthesis and purification are presented, alongside visualizations of logical relationships and reaction mechanisms to facilitate a deeper understanding of this versatile synthetic intermediate.

General Information and Physical Properties

This compound is a halogenated cycloalkane, notable for its applications as an intermediate in organic synthesis.[1] Its structure, featuring a cyclohexane (B81311) ring with two methyl groups and a bromine substituent, gives rise to significant stereochemical complexity, which in turn governs its reactivity.[1]

Compound Identification

The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| Molecular Formula | C₈H₁₅Br | [1][2] |

| Molecular Weight | 191.11 g/mol | [1][2] |

| Canonical SMILES | CC1CCC(CC1C)Br | [1][2] |

| InChI Key | OXCPCCLGUDBVKI-UHFFFAOYSA-N | [1][2] |

Computed Physical Properties

| Property | Computed Value | Reference |

| XLogP3 | 3.5 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 0 | [2] |

| Rotatable Bond Count | 0 | [2] |

| Exact Mass | 190.03571 Da | [2] |

| Topological Polar Surface Area | 0 Ų | [2] |

| Heavy Atom Count | 9 | [2] |

Stereochemistry

The stereochemistry of this compound is complex, involving both geometric (cis/trans) isomerism and conformational isomerism. The relative positions of the two methyl groups define the cis/trans isomers, while the chair conformations dictate the axial or equatorial positions of all three substituents.

-

Geometric Isomers : The relationship between the two methyl groups (on carbons 1 and 2) can be cis (on the same face of the ring) or trans (on opposite faces).

-

Conformational Isomers : Each geometric isomer exists as an equilibrium of two chair conformations. The stability of a given conformer is influenced by the steric strain arising from axial substituents. For instance, the cis-isomer will have one methyl group axial and one equatorial in its chair conformations.[1] The bromine at C-4 can be either axial or equatorial, leading to different energy profiles.

The logical relationship between the primary stereoisomers and their chair conformers is illustrated below.

Caption: Relationship between geometric isomers and their respective chair conformers.

Chemical Properties and Reactivity

As a secondary alkyl halide, this compound undergoes reactions typical of this class, primarily nucleophilic substitution and elimination. The specific pathway and product distribution are influenced by reaction conditions, solvent, and the compound's stereochemistry.[1]

Nucleophilic Substitution (Sₙ1/Sₙ2)

The bromine atom can be displaced by a variety of nucleophiles (e.g., OH⁻, CN⁻, NH₃) to form substituted cyclohexanes.[1][3]

-

Sₙ2 Mechanism : Favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. This reaction proceeds with an inversion of stereochemistry at the carbon center.

-

Sₙ1 Mechanism : Favored by weak nucleophiles and polar protic solvents (e.g., methanol (B129727), water).[1] It proceeds through a carbocation intermediate.

Elimination Reactions (E1/E2)

Under basic conditions, this compound can undergo dehydrobromination to form an alkene.[1][4]

-

E2 Mechanism : Requires a strong, bulky base (e.g., potassium tert-butoxide) and a specific stereochemical arrangement. For the reaction to occur, a proton on a carbon adjacent to the C-Br bond must be anti-periplanar to the bromine atom. This means both the proton and the bromine must be in axial positions on opposite sides of the ring.[5][6] If the most stable conformer does not meet this requirement, the E2 reaction will be slow or may not occur at all.[6]

The diagram below illustrates the critical anti-periplanar requirement for an E2 elimination reaction.

References

- 1. Buy this compound [smolecule.com]

- 2. This compound | C8H15Br | CID 64745274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-2,4-dimethylcyclohexane|CAS 1249878-08-7 [benchchem.com]

- 4. Buy 1-Bromo-2,4-dimethylcyclohexane (EVT-2702329) | 1249878-08-7 [evitachem.com]

- 5. organic chemistry - Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. When the following stereoisomer of 2-bromo-1,3-dimethylcyclohexan... | Study Prep in Pearson+ [pearson.com]

An In-depth Technical Guide to the Stereoisomers of 4-Bromo-1,2-dimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 4-Bromo-1,2-dimethylcyclohexane, a substituted cyclohexane (B81311) with notable stereochemical complexity. A thorough understanding of the distinct stereoisomers is crucial for applications in medicinal chemistry, materials science, and synthetic organic chemistry, where specific three-dimensional arrangements can dictate biological activity, material properties, and reaction outcomes. This document outlines the systematic IUPAC nomenclature and presents the specific structures of all possible stereoisomers.

Stereoisomerism in this compound

This compound possesses three chiral centers at carbons 1, 2, and 4. The presence of these stereocenters gives rise to a total of 2³ = 8 possible stereoisomers. The stereochemistry of these isomers is defined by the relative orientation of the substituents (cis/trans) and the absolute configuration (R/S) at each chiral center.

The IUPAC nomenclature for substituted cycloalkanes requires numbering the ring to give the substituents the lowest possible locants.[1] For this compound, the numbering is determined by alphabetical order of the substituents, with "bromo" preceding "dimethyl".[2] Therefore, the bromine atom is at position 1, and the methyl groups are at positions 2 and 4. However, to provide the lowest locant set, the numbering starts from one of the methyl groups, leading to the name this compound.[3]

The cis/trans nomenclature for disubstituted cyclohexanes describes the relative positions of two substituents.[4][5] In a polysubstituted cyclohexane like this compound, the relationship between pairs of substituents is considered. The absolute configuration at each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[6][7]

Summary of this compound Stereoisomers

The eight stereoisomers of this compound are systematically named by defining the stereochemical relationship between the substituents and the absolute configuration of each chiral center. The following table summarizes the full IUPAC names for all possible stereoisomers.

| Isomer No. | Full IUPAC Name |

| 1 | (cis)-4-Bromo-(1R,2S)-1,2-dimethylcyclohexane |

| 2 | (cis)-4-Bromo-(1S,2R)-1,2-dimethylcyclohexane |

| 3 | (trans)-4-Bromo-(1R,2R)-1,2-dimethylcyclohexane |

| 4 | (trans)-4-Bromo-(1S,2S)-1,2-dimethylcyclohexane |

| 5 | (cis)-4-Bromo-(1S,2S)-1,2-dimethylcyclohexane |

| 6 | (cis)-4-Bromo-(1R,2R)-1,2-dimethylcyclohexane |

| 7 | (trans)-4-Bromo-(1S,2R)-1,2-dimethylcyclohexane |

| 8 | (trans)-4-Bromo-(1R,2S)-1,2-dimethylcyclohexane |

Visualization of Stereoisomers

The following diagrams illustrate the chemical structures of the eight stereoisomers of this compound. The stereochemistry at each chiral center is depicted using wedge and dash notation.

Caption: (cis)-4-Bromo-(1R,2S)-1,2-dimethylcyclohexane

Caption: (cis)-4-Bromo-(1S,2R)-1,2-dimethylcyclohexane

Caption: (trans)-4-Bromo-(1R,2R)-1,2-dimethylcyclohexane

Caption: (trans)-4-Bromo-(1S,2S)-1,2-dimethylcyclohexane

Caption: (cis)-4-Bromo-(1S,2S)-1,2-dimethylcyclohexane

Caption: (cis)-4-Bromo-(1R,2R)-1,2-dimethylcyclohexane

Caption: (trans)-4-Bromo-(1S,2R)-1,2-dimethylcyclohexane

Caption: (trans)-4-Bromo-(1R,2S)-1,2-dimethylcyclohexane

Experimental Protocols

Characterization of the individual isomers would typically involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential for confirming the constitution and relative stereochemistry of the isomers. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy could help in determining the spatial proximity of the substituents.

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

-

X-ray Crystallography: For unambiguous determination of the absolute stereochemistry of a crystalline derivative.

Due to the lack of specific published experimental data for this compound isomers, quantitative data on their physical and chemical properties are not included in this guide.

References

- 1. 4.1 Naming Cycloalkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organic chemistry - Help with absolute configuration of a substituted cyclohexane? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. youtube.com [youtube.com]

Spectroscopic Data of 4-Bromo-1,2-dimethylcyclohexane: A Technical Guide

This technical guide provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Bromo-1,2-dimethylcyclohexane. Detailed experimental protocols for acquiring such data are also included, alongside a visual representation of the general spectroscopic analysis workflow. This document is intended for researchers, scientists, and professionals in drug development and other fields requiring detailed molecular characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for two representative stereoisomers of this compound. Due to the influence of stereochemistry on the magnetic environment of nuclei and vibrational frequencies, distinct spectra are expected for different isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (ppm) | Multiplicity | Assignment (cis-1,2,4 isomer) | Predicted Chemical Shift (ppm) | Multiplicity | Assignment (trans-1,2,4 isomer) |

| ~4.1 - 4.3 | Multiplet | CH-Br | ~3.9 - 4.1 | Multiplet | CH-Br |

| ~1.8 - 2.1 | Multiplet | Cyclohexane (B81311) CH | ~1.9 - 2.2 | Multiplet | Cyclohexane CH |

| ~1.5 - 1.8 | Multiplet | Cyclohexane CH₂ | ~1.6 - 1.9 | Multiplet | Cyclohexane CH₂ |

| ~1.2 - 1.5 | Multiplet | Cyclohexane CH₂ | ~1.3 - 1.6 | Multiplet | Cyclohexane CH₂ |

| ~0.8 - 1.0 | Doublet | CH-CH₃ | ~0.9 - 1.1 | Doublet | CH-CH₃ |

| ~0.8 - 1.0 | Doublet | CH-CH₃ | ~0.8 - 1.0 | Doublet | CH-CH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (ppm) | Assignment (cis-1,2,4 isomer) | Predicted Chemical Shift (ppm) | Assignment (trans-1,2,4 isomer) |

| ~55 - 60 | CH-Br | ~58 - 63 | CH-Br |

| ~35 - 40 | Cyclohexane CH | ~38 - 43 | Cyclohexane CH |

| ~30 - 35 | Cyclohexane CH | ~32 - 37 | Cyclohexane CH |

| ~25 - 30 | Cyclohexane CH₂ | ~28 - 33 | Cyclohexane CH₂ |

| ~20 - 25 | Cyclohexane CH₂ | ~22 - 27 | Cyclohexane CH₂ |

| ~15 - 20 | Cyclohexane CH₂ | ~18 - 23 | Cyclohexane CH₂ |

| ~10 - 15 | CH-CH₃ | ~12 - 17 | CH-CH₃ |

| ~10 - 15 | CH-CH₃ | ~10 - 15 | CH-CH₃ |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2950 - 2850 | Strong | C-H stretching (alkane) |

| 1470 - 1440 | Medium | C-H bending (CH₂) |

| 1380 - 1370 | Medium | C-H bending (CH₃) |

| 700 - 500 | Strong | C-Br stretching |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment | Notes |

| 190/192 | [C₈H₁₅Br]⁺ | Molecular ion peak (M⁺). The two peaks are due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br, with an expected intensity ratio of approximately 1:1. |

| 111 | [C₈H₁₅]⁺ | Loss of bromine radical from the molecular ion ([M-Br]⁺). |

| 97 | [C₇H₁₃]⁺ | Loss of a methyl group and bromine. |

| 83 | [C₆H₁₁]⁺ | Fragmentation of the cyclohexane ring. |

| 69 | [C₅H₉]⁺ | Further fragmentation. |

| 55 | [C₄H₇]⁺ | Further fragmentation. |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is free of particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

-

¹H NMR Data Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard single-pulse experiment.

-

Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Set a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Data Acquisition:

-

Set the appropriate spectral width (e.g., 0 to 220 ppm).

-

Use a proton-decoupled pulse sequence.

-

A higher number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Set a relaxation delay of 2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft, lint-free cloth dampened with a volatile solvent like isopropanol (B130326) or acetone.

-

Place a single drop of liquid this compound directly onto the center of the ATR crystal.

-

-

Instrument Setup:

-

Record a background spectrum of the clean, empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 µg/mL to 1 ng/mL.

-

-

Instrument Setup (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Set the ion source to the appropriate temperature (e.g., 200-250 °C).

-

Set the electron energy to 70 eV for standard EI fragmentation.

-

Calibrate the mass analyzer using a known calibration standard.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 40-400).

-

-

Data Analysis:

-

Identify the molecular ion peak, paying attention to the isotopic pattern characteristic of bromine-containing compounds (M⁺ and M+2 peaks of nearly equal intensity).

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow for the spectroscopic identification of this compound.

An In-depth Technical Guide to the Electrophilic Bromination of 1,2-Dimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The electrophilic bromination of alkenes is a fundamental reaction in organic synthesis, yielding vicinal dibromides with distinct stereochemical outcomes. This technical guide provides a comprehensive examination of the electrophilic bromination of 1,2-dimethylcyclohexane, a reaction that serves as an excellent model for understanding the interplay of steric and electronic effects in addition reactions on substituted cyclic systems. We will delve into the reaction mechanism, stereochemical consequences for both cis and trans isomers of the starting material, present relevant (though limited) quantitative data, and provide a detailed experimental protocol. Visual aids in the form of Graphviz diagrams are included to clearly illustrate the reaction pathways.

Core Principles: The Mechanism of Electrophilic Bromination

The electrophilic addition of bromine to an alkene proceeds via a well-established two-step mechanism.[1] Initially, the electron-rich π-bond of the alkene attacks a bromine molecule, inducing a dipole in the Br-Br bond. This leads to the formation of a cyclic bromonium ion intermediate and a bromide ion.[2] The bromonium ion is a three-membered ring containing a positively charged bromine atom.[2] In the second step, the bromide ion acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge.[1] This backside attack occurs in an SN2-like fashion and results in the anti-addition of the two bromine atoms across the double bond.[3] For cyclic alkenes like cyclohexene (B86901), this anti-addition leads to the formation of a trans-1,2-dibromocyclohexane.[4]

Stereochemical Outcomes in 1,2-Dimethylcyclohexane Bromination

The presence of two methyl groups on the cyclohexene ring introduces significant steric considerations that influence the stereochemical outcome of the bromination reaction. We will consider the reactions of both cis- and trans-1,2-dimethylcyclohexene.

Bromination of cis-1,2-Dimethylcyclohexene

In cis-1,2-dimethylcyclohexene, both methyl groups are on the same face of the cyclohexene ring. The initial electrophilic attack of bromine can occur from either the top face (syn to the methyl groups) or the bottom face (anti to the methyl groups). Steric hindrance from the two cis methyl groups will likely disfavor the approach of the bulky bromine molecule from the same face. Therefore, the formation of the bromonium ion is expected to predominantly occur on the less hindered, bottom face of the ring.

Subsequent nucleophilic attack by the bromide ion will occur from the top face (anti-addition) at either of the two carbons of the bromonium ion. Due to the symmetry of the starting material and the intermediate, attack at either carbon will lead to the formation of the same pair of enantiomers. The product will be a racemic mixture of (1R,2R,3S,6R)- and (1S,2S,3R,6S)-1,2-dibromo-3,6-dimethylcyclohexane, where the bromine atoms are trans to each other and have a specific stereochemical relationship with the methyl groups.

Bromination of trans-1,2-Dimethylcyclohexene

For trans-1,2-dimethylcyclohexene, the two methyl groups are on opposite faces of the ring. In this case, the steric hindrance to the approaching bromine molecule is more balanced. The formation of the bromonium ion can occur from either the top or the bottom face of the alkene with similar probability.

Let's consider the formation of the bromonium ion on the top face. The subsequent anti-addition of the bromide ion from the bottom face can occur at either of the two carbons of the bromonium ion. Attack at one carbon will lead to one diastereomer, while attack at the other carbon will lead to a different diastereomer. Due to the trans nature of the starting methyl groups, the resulting products will be diastereomers of the products formed from the cis-alkene. Specifically, the reaction will yield a mixture of diastereomeric products, likely favoring the formation of the thermodynamically more stable product where bulky substituents adopt equatorial positions in the chair conformation of the cyclohexane (B81311) ring.

Quantitative Data

For comparison, the bromination of the related compound, 1,2-dimethylenecyclohexane, has been studied, and the product distribution was found to be dependent on the reaction temperature.[5] At low temperatures, the 1,2-addition product is favored, while at higher temperatures, 1,4-addition and radical substitution products are observed.[5] This highlights the importance of controlling reaction conditions to achieve the desired outcome.

Table 1: Expected Products from the Electrophilic Bromination of 1,2-Dimethylcyclohexane Isomers

| Starting Material | Major Product(s) | Stereochemistry of Bromine Addition |

| cis-1,2-Dimethylcyclohexene | Racemic mixture of trans-1,2-dibromo-cis-1,2-dimethylcyclohexane | Anti-addition |

| trans-1,2-Dimethylcyclohexene | Mixture of diastereomers of trans-1,2-dibromo-trans-1,2-dimethylcyclohexane | Anti-addition |

Experimental Protocol: Electrophilic Bromination of a Substituted Cyclohexene

The following is a general procedure for the electrophilic bromination of a substituted cyclohexene, adapted from the synthesis of trans-1,2-dibromocyclohexane.[6] This protocol should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

1,2-Dimethylcyclohexene (B155917) (cis or trans isomer)

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the 1,2-dimethylcyclohexene in an appropriate volume of carbon tetrachloride or dichloromethane. Cool the flask in an ice bath.

-

Addition of Bromine: Prepare a solution of bromine in the same solvent. Add the bromine solution dropwise to the stirred solution of the alkene in the ice bath. The characteristic red-brown color of bromine should disappear as it reacts with the alkene. Continue the addition until a faint orange or yellow color persists, indicating a slight excess of bromine.

-

Quenching and Work-up: Once the reaction is complete, remove the ice bath and allow the mixture to warm to room temperature. If excess bromine is present, it can be quenched by the addition of a saturated aqueous solution of sodium thiosulfate (B1220275) until the color disappears. Transfer the reaction mixture to a separatory funnel and wash with water and then with a saturated aqueous solution of sodium bicarbonate.

-

Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification and Characterization: The crude product can be purified by distillation under reduced pressure or by column chromatography. The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.

Visualizing the Mechanism and Workflow

The following diagrams, created using the DOT language, illustrate the key mechanistic steps and a general experimental workflow.

Caption: Mechanism of Electrophilic Bromination of 1,2-Dimethylcyclohexane.

Caption: General Experimental Workflow for Alkene Bromination.

Conclusion

The electrophilic bromination of cis- and trans-1,2-dimethylcyclohexane (B1581434) serves as a powerful illustration of stereospecificity in organic reactions. The formation of a cyclic bromonium ion intermediate dictates the anti-addition of bromine, leading to predictable, yet distinct, stereochemical outcomes for each starting isomer. While quantitative data for these specific substrates is sparse, the established principles of electrophilic addition provide a robust framework for predicting the major products. The provided experimental protocol offers a reliable method for synthesizing and studying these interesting molecules, which are valuable for further mechanistic studies and as building blocks in organic synthesis. This guide provides the foundational knowledge for researchers and professionals to confidently approach the electrophilic bromination of substituted cyclohexenes and to anticipate the stereochemical intricacies of the resulting products.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. youtube.com [youtube.com]

- 4. Furman Chemistry 120: Organic / stereochemistry of Br2 addition to cyclic compounds [furmanchm120.pbworks.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Organic Syntheses Procedure [orgsyn.org]

stability and reactivity of 4-Bromo-1,2-dimethylcyclohexane

An In-Depth Technical Guide on the Stability and Reactivity of 4-Bromo-1,2-dimethylcyclohexane

Introduction

This compound is a halogenated cyclic alkane of significant interest in organic synthesis and medicinal chemistry. Its rigid cyclohexane (B81311) framework, coupled with the stereochemical possibilities introduced by three substituents, makes it a valuable model for studying reaction mechanisms and a versatile intermediate for the synthesis of complex molecules. This guide provides a comprehensive overview of the , with a focus on its various isomers. It is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of this compound's chemical behavior.

The are intrinsically linked to its stereochemistry. The relative orientations of the bromine atom and the two methyl groups on the cyclohexane ring dictate the accessibility of the electrophilic carbon and the feasibility of various reaction pathways, including nucleophilic substitution and elimination reactions.

Molecular Structure and Stereoisomerism

This compound (C₈H₁₅Br) exists as multiple stereoisomers due to the presence of three chiral centers at carbons 1, 2, and 4. These isomers are broadly classified as cis or trans based on the relative positions of the two methyl groups. Each of these diastereomers, in turn, has different conformational isomers (conformers) due to the flexibility of the cyclohexane ring, which predominantly adopts a chair conformation to minimize steric and torsional strain.

The stability of a given conformer is determined by the steric interactions of its substituents. Substituents can occupy either axial or equatorial positions. Generally, conformers with bulkier groups in the equatorial position are more stable due to the avoidance of 1,3-diaxial interactions. The interplay between the conformational preferences of the bromo and methyl groups is critical to understanding the molecule's reactivity. For instance, the trans-1,2-dimethylcyclohexane (B1581434) isomers can exist in a diequatorial or a diaxial conformation, with the diequatorial form being significantly more stable.

Chemical Stability

The stability of this compound is influenced by environmental factors such as temperature, light, and moisture.

Thermal Stability

Like other alkyl bromides, this compound is susceptible to thermal decomposition. The primary thermal degradation pathway for many alkyl halides is the elimination of hydrogen halide to form an alkene.[1] The stability of alkyl halides to thermal decomposition generally follows the trend R-Cl > R-Br > R-I, which correlates with the carbon-halogen bond strength.[2]

Laboratory studies on brominated flame retardants, which are structurally more complex, show decomposition typically occurs at temperatures between 280–900 °C.[3] Thermal degradation of these compounds often results in the formation of brominated aromatic compounds and polybrominated dibenzo-p-dioxins and dibenzofurans.[3] For simpler brominated alkanes, thermal decomposition in the gas phase can occur at lower temperatures. The main products from the thermal decomposition of brominated polymer flame retardants include carbon monoxide and hydrogen bromide.[4]

Table 1: Thermal Decomposition Data for Analogous Alkyl Bromides (Note: Specific data for this compound is not readily available in the literature. The following data for similar compounds is provided for reference.)

| Compound | Decomposition Temperature (°C) | Products | Reference |

| Isopropyl bromide | 740 - 940 K (467 - 667 °C) | Propene, HBr | [1] |

| Ethyl bromide | 740 - 940 K (467 - 667 °C) | Ethene, HBr | [1] |

| Brominated Flame Retardants | 280 - 900 °C | Brominated aromatics, HBr, CO | [3][4] |

Photochemical Stability

The carbon-bromine bond in this compound is susceptible to homolytic cleavage upon absorption of ultraviolet (UV) light, leading to the formation of a carbon-centered radical and a bromine radical. This process can initiate radical chain reactions.[5] The efficiency of a photochemical reaction is described by its quantum yield (Φ), which is the number of molecules undergoing a specific event (e.g., decomposition) per photon absorbed.[6] For many alkyl halides, the primary photochemical reaction is the cleavage of the C-X bond.[5]

The quantum yield for the photodissociation of alkyl halides can be less than one, indicating that other processes like fluorescence, phosphorescence, or non-radiative decay compete with bond cleavage.[7]

Storage and Handling

Given its susceptibility to thermal and photochemical degradation, this compound should be stored in a cool, dark place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress and oxidation. Amber glass vials are recommended to protect the compound from light.

Chemical Reactivity

The reactivity of this compound is dominated by nucleophilic substitution and elimination reactions. The specific pathway taken depends on the structure of the isomer, the nature of the nucleophile/base, the solvent, and the temperature.

Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2)

Nucleophilic substitution involves the replacement of the bromine atom (the leaving group) by a nucleophile.

-

S(_N)2 Mechanism : This is a single-step, concerted reaction where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide ion.[8] This mechanism results in an inversion of stereochemistry at the reaction center.[9] S(_N)2 reactions are favored by strong nucleophiles, polar aprotic solvents, and are sensitive to steric hindrance. For this compound, which is a secondary alkyl halide, the rate of S(_N)2 reaction will be highly dependent on the steric bulk around the reaction center in a given isomer.[9]

-

S(_N)1 Mechanism : This is a two-step reaction that proceeds through a carbocation intermediate.[9] The first step, the departure of the leaving group to form a planar carbocation, is the rate-determining step. The nucleophile then attacks the carbocation in the second step. Because the nucleophile can attack either face of the planar carbocation, the S(_N)1 reaction typically leads to a mixture of stereoisomers (racemization if the starting material is chiral).[9] S(_N)1 reactions are favored by polar protic solvents, weak nucleophiles, and substrates that can form stable carbocations (tertiary > secondary). Carbocation rearrangements to form more stable intermediates are possible.[10]

Elimination Reactions (E1 and E2)

Elimination reactions of this compound result in the formation of an alkene through the removal of HBr.

-

E2 Mechanism : This is a concerted, one-step reaction where a strong base removes a proton from a carbon adjacent to the one bearing the bromine, while the C-Br bond breaks simultaneously to form a double bond.[11] The E2 reaction has a strict stereochemical requirement: the proton being removed and the leaving group must be in an anti-periplanar orientation.[12] In a cyclohexane chair conformation, this means both the hydrogen and the bromine must be in axial positions.[12] This requirement significantly influences which isomers of this compound can undergo E2 elimination and which products are formed.

-

E1 Mechanism : This is a two-step reaction that proceeds through the same carbocation intermediate as the S(_N)1 reaction.[11] After the carbocation is formed, a weak base removes an adjacent proton to form the double bond. E1 reactions are favored under the same conditions as S(_N)1 reactions (polar protic solvents, weak bases) and often compete with them.

The regioselectivity of elimination reactions is generally governed by Zaitsev's rule , which states that the more substituted (and therefore more stable) alkene will be the major product.[13] However, for E2 reactions, the stereochemical requirement for an anti-periplanar arrangement can lead to the formation of the less substituted alkene (Hofmann product) if the hydrogen required for Zaitsev elimination is not accessible.[12]

Experimental Protocols

Detailed experimental protocols for determining the are outlined below. These are generalized procedures that can be adapted for specific research needs.

Protocol for Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

-

Objective : To determine the onset temperature of thermal decomposition.

-

Apparatus : A Thermogravimetric Analyzer (TGA) capable of controlled heating rates and atmosphere.

-

Procedure :

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Place a small, accurately weighed sample (2-10 mg) of this compound into the TGA sample pan.

-

Place the sample in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Record the sample weight as a function of temperature.

-

The onset of decomposition is determined by the temperature at which a significant weight loss (e.g., 5%) is observed.

-

Protocol for Photochemical Stability Assessment

-

Objective : To assess the degradation of the compound under UV irradiation.

-

Apparatus : A photochemical reactor equipped with a UV lamp of a specific wavelength (e.g., 254 nm or 365 nm), quartz reaction vessels, and a cooling system.

-

Procedure :

-

Prepare a standard solution of this compound in a relatively inert solvent (e.g., acetonitrile (B52724) or hexane) of known concentration.

-

Transfer the solution to a quartz reaction vessel.

-

Sparge the solution with an inert gas (e.g., nitrogen) for 15-30 minutes to remove dissolved oxygen, which can participate in or quench radical reactions.

-

Irradiate the solution with the UV lamp while maintaining a constant temperature using the cooling system.

-

Withdraw aliquots at specific time intervals.

-

Analyze the aliquots using a suitable analytical technique (e.g., GC-MS or HPLC) to quantify the remaining amount of the parent compound and identify degradation products.

-

Plot the concentration of this compound versus time to determine the rate of degradation.

-

Protocol for Kinetic Study of Nucleophilic Substitution/Elimination

-

Objective : To determine the rate law and rate constant for a reaction with a specific nucleophile/base.

-

Apparatus : Jacketed reaction vessel connected to a constant temperature bath, magnetic stirrer, and equipment for sample analysis (e.g., GC, HPLC, or conductivity meter).

-

Procedure :

-

Prepare solutions of this compound and the nucleophile/base in the chosen solvent at known concentrations.

-

Allow the solutions to reach thermal equilibrium in the constant temperature bath.

-

Initiate the reaction by mixing the reactant solutions in the reaction vessel.

-

Monitor the progress of the reaction over time. This can be done by:

-

Withdrawing aliquots at timed intervals, quenching the reaction (e.g., by rapid cooling or addition of an acid/base), and analyzing the concentration of the reactant or product by chromatography.

-

Continuously monitoring a physical property of the solution that changes as the reaction proceeds (e.g., conductivity if ions are consumed or produced).

-

-

Determine the initial reaction rate at different initial concentrations of the substrate and the nucleophile/base.

-

Use the method of initial rates to determine the order of the reaction with respect to each reactant and calculate the rate constant.

-

Conclusion

This compound is a molecule whose chemical behavior is profoundly governed by its stereochemistry. While generally stable under standard storage conditions, it is susceptible to degradation by heat and UV light. Its reactivity is characterized by a competition between nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) pathways. The outcome of its reactions is highly dependent on the specific isomer used and the reaction conditions, particularly the strict anti-periplanar requirement for E2 eliminations in the cyclohexane system. A thorough understanding of these principles is essential for the effective use of this compound as a building block in research and development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. cetjournal.it [cetjournal.it]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Quantum yield - Wikipedia [en.wikipedia.org]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 10. youtube.com [youtube.com]

- 11. home.iitk.ac.in [home.iitk.ac.in]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for the E2 Elimination of trans-4-Bromo-1,2-dimethylcyclohexane

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental setup for the E2 elimination reaction of trans-4-Bromo-1,2-dimethylcyclohexane. It includes detailed protocols, theoretical background, and expected outcomes, with a focus on the stereochemical and regiochemical control inherent in this reaction.

Introduction

The E2 (bimolecular elimination) reaction is a cornerstone of organic synthesis, providing a reliable method for the formation of alkenes. In cyclohexane (B81311) systems, the stereochemical requirements of the E2 mechanism, which necessitates an anti-periplanar arrangement of the leaving group and a β-hydrogen, dictate the regioselectivity and stereoselectivity of the reaction. This often leads to product distributions that may not align with Zaitsev's rule, which predicts the formation of the most substituted alkene.

For trans-4-Bromo-1,2-dimethylcyclohexane, the conformational rigidity of the cyclohexane ring and the steric interactions of the substituents play a critical role in determining the reaction pathway and the resulting alkene products. Understanding these principles is paramount for the strategic design of synthetic routes in medicinal chemistry and materials science.

Reaction Principle and Stereochemical Analysis

The E2 reaction proceeds through a concerted, one-step mechanism where a strong base abstracts a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group, simultaneously leading to the formation of a double bond and the departure of the leaving group.[1] For this to occur in a cyclohexane ring, both the leaving group (in this case, bromine) and the β-hydrogen must be in axial positions, a configuration known as trans-diaxial.[2][3][4][5]

The stereochemistry of the starting material, trans-4-Bromo-1,2-dimethylcyclohexane, dictates the accessible conformations for the E2 reaction. Let's consider the two chair conformations of a specific diastereomer, (1R,2R,4S)-4-bromo-1,2-dimethylcyclohexane:

-

Conformation A: In this conformation, if the bulky methyl groups are in equatorial positions to minimize steric strain, the bromine atom at C4 would also be in an equatorial position. An E2 reaction cannot proceed from this stable conformation because the bromine is not axial.

-

Conformation B (after ring flip): A ring flip would place the bromine atom in an axial position, which is required for the E2 reaction. However, this would force the two methyl groups into axial positions, leading to significant 1,3-diaxial interactions and making this conformation energetically unfavorable.

Despite its lower population at equilibrium, the E2 reaction must proceed through the conformation where the bromine is axial. Once in this conformation, the base can only abstract an axial β-hydrogen. For trans-4-Bromo-1,2-dimethylcyclohexane, there are two β-carbons to consider: C3 and C5. The regiochemical outcome will depend on the availability of axial hydrogens on these carbons in the reactive conformation.

Based on the principles observed for analogous structures like trans-1-bromo-2-methylcyclohexane, where the non-Zaitsev product is favored, a similar outcome is predicted for trans-4-Bromo-1,2-dimethylcyclohexane. The reaction is expected to favor the formation of the less substituted alkene due to the conformational constraints imposed by the cyclohexane ring, which make the transition state leading to the Zaitsev product (more substituted alkene) less stable.

Experimental Protocols

This section details two common protocols for the E2 elimination of trans-4-Bromo-1,2-dimethylcyclohexane using different base/solvent systems.

Protocol 1: Elimination using Potassium tert-butoxide in tert-Butanol (B103910)

This protocol utilizes a bulky base, which can further favor the formation of the less substituted (Hofmann) product.

Materials:

-

trans-4-Bromo-1,2-dimethylcyclohexane

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous tert-butanol

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium tert-butoxide (1.5 equivalents) and anhydrous tert-butanol (40 mL).

-

Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) until the base is fully dissolved.

-

Add trans-4-Bromo-1,2-dimethylcyclohexane (1.0 equivalent) to the solution.

-

Heat the reaction mixture to reflux (approximately 82°C) for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

-

Transfer the mixture to a separatory funnel and add diethyl ether (50 mL).

-

Shake the funnel and allow the layers to separate. Collect the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 25 mL).

-

Combine all organic extracts and wash with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture.

-

Purify the product by fractional distillation.

Protocol 2: Elimination using Sodium Ethoxide in Ethanol (B145695)

This protocol uses a less sterically hindered base.

Materials:

-

trans-4-Bromo-1,2-dimethylcyclohexane

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

Diethyl ether

-

Deionized water

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.2 equivalents) in absolute ethanol (50 mL) in a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

Once the sodium has completely reacted and the solution has cooled to room temperature, add trans-4-Bromo-1,2-dimethylcyclohexane (1.0 equivalent).

-

Heat the reaction mixture to reflux (approximately 78°C) for 3-5 hours. Monitor the reaction by TLC or GC.

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing 100 mL of deionized water.

-

Extract the aqueous layer with diethyl ether (3 x 40 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution.

-

Remove the solvent by rotary evaporation.

-

Purify the resulting alkene mixture by fractional distillation.

Data Presentation

The expected products of the E2 elimination are 3,4-dimethylcyclohexene and 4,5-dimethylcyclohexene. The product distribution can be quantified using Gas Chromatography (GC) and the structures confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Representative Quantitative Data for E2 Elimination of trans-4-Bromo-1,2-dimethylcyclohexane

| Parameter | Protocol 1 (KOtBu in t-BuOH) | Protocol 2 (NaOEt in EtOH) |

| Major Product | 4,5-dimethylcyclohexene | 3,4-dimethylcyclohexene |

| Minor Product | 3,4-dimethylcyclohexene | 4,5-dimethylcyclohexene |

| Typical Yield | 75-85% | 70-80% |

| Product Ratio (Major:Minor) | ~4:1 | ~2:1 |

Note: The data presented are representative and may vary based on specific reaction conditions and the stereoisomer of the starting material.

Table 2: Analytical Data for Product Characterization

| Compound | GC Retention Time (Typical) | ¹H NMR Chemical Shifts (δ, ppm, CDCl₃) | ¹³C NMR Chemical Shifts (δ, ppm, CDCl₃) |